
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol . This compound is characterized by the presence of a bromopyridine moiety linked to a propanol group through an ether linkage. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 5-amino-3-bromopyridine with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propanal.
Reduction: Formation of 3-((5-Amino-2-pyridinyl)oxy)propan-1-ol.
Substitution: Formation of 3-((5-Amino-3-azidopyridin-2-yl)oxy)propan-1-ol or 3-((5-Amino-3-thiopyridin-2-yl)oxy)propan-1-ol.
Aplicaciones Científicas De Investigación
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and propanol moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-((5-Bromo-2-pyridinyl)oxy)propan-1-ol: Similar structure but lacks the amino group.
3-((5-Amino-2-pyridinyl)oxy)propan-1-ol: Similar structure but lacks the bromine atom.
Uniqueness
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and development .
Propiedades
Fórmula molecular |
C8H11BrN2O2 |
|---|---|
Peso molecular |
247.09 g/mol |
Nombre IUPAC |
3-(5-amino-3-bromopyridin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H11BrN2O2/c9-7-4-6(10)5-11-8(7)13-3-1-2-12/h4-5,12H,1-3,10H2 |
Clave InChI |
IKRWTPDDSBJVGA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)OCCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
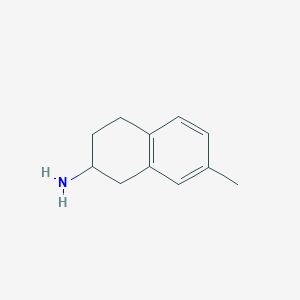

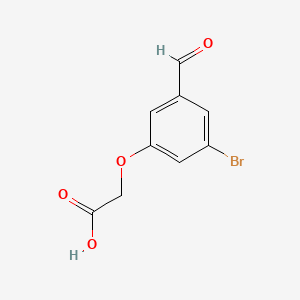

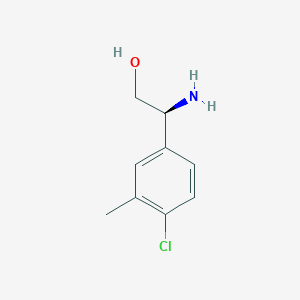


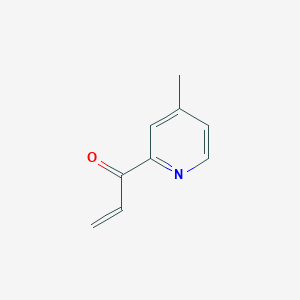
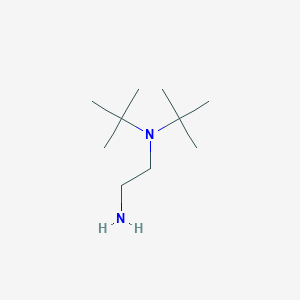
![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)
